

Application Notes: SR144528 in CHO-CB2 Transfected Cell Lines

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Compound of Interest		
Compound Name:	SR144528	
Cat. No.:	B1682612	Get Quote

Introduction

SR144528 is a highly potent and selective antagonist for the cannabinoid CB2 receptor.[1][2] It exhibits inverse agonist properties, meaning that in the absence of an agonist, it can reduce the basal activity of constitutively active CB2 receptors.[3][4] Chinese Hamster Ovary (CHO) cells are a common mammalian expression system used in drug discovery and receptor pharmacology. CHO cells do not endogenously express cannabinoid receptors, making them an ideal cellular background for stably transfecting and studying a single receptor subtype, such as the human CB2 receptor (hCB2).[3] CHO-hCB2 transfected cell lines are therefore a critical tool for characterizing the affinity and functional activity of CB2 receptor ligands like SR144528. These cell lines are instrumental in performing binding assays, functional assays (e.g., cAMP and MAP kinase), and investigating the signaling pathways modulated by CB2 ligands.[2]

Pharmacological Profile of SR144528 at the CB2 Receptor

SR144528 displays subnanomolar affinity for the CB2 receptor and demonstrates high selectivity over the CB1 receptor.[2][5] Its characterization as both an antagonist and an inverse agonist has been established through various in vitro functional assays using CHO-CB2 cell lines.[2]

Data Presentation







The following table summarizes the quantitative pharmacological data for **SR144528** in CHO cell lines stably expressing the human CB2 receptor.



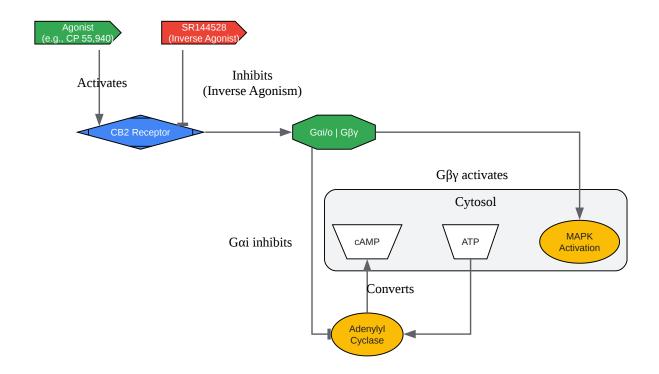
Parameter	Value	Cell Line <i>l</i> Assay Condition	Description	Reference
Binding Affinity (K_i)	0.6 nM	CHO cells expressing human CB2	Displacement of [³ H]-CP55940 from hCB2 receptors.	[1][2][6]
2.34 ± 0.61 nM	CHO-CB2 cells	Binding affinity (K_i) value.	[7]	
400 - 437 nM	CHO cells expressing human CB1	Demonstrates >700-fold selectivity for CB2 over CB1.	[2][5][6]	
Functional Activity				
Inverse Agonism	EC_50 = 26 ± 6 nM	CHO-CB2 cells	Stimulation of forskolin-sensitive adenylyl cyclase activity.	[1]
Antagonism (cAMP)	EC_50 = 10 nM	CHO-hCB2 cells	Antagonism of the inhibitory effect of CP 55,940 on forskolin- stimulated adenylyl cyclase.	[2][6]
Antagonism (MAPK)	IC_50 = 39 nM	CHO-hCB2 cells	Blockade of CP 55,940-induced mitogen- activated protein kinase (MAPK) activity.	[2]



IC_50 = 96.17 Efficacy 1.41 nM	7 ± CHO-CB2 cells	Efficacy at the CB2 receptor.	[7]
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Mandatory Visualization

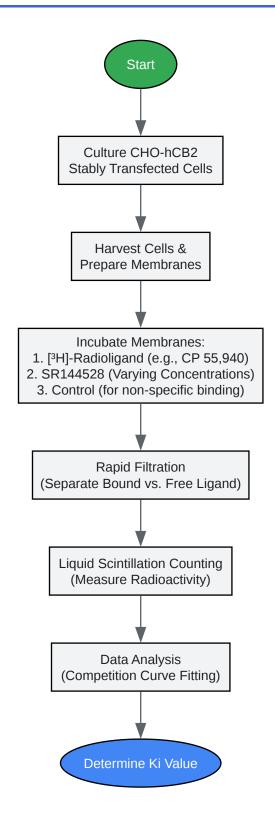
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the use of **SR144528** in CHO-CB2 cells.



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Caption: CB2 receptor signaling pathway and modulation by SR144528.

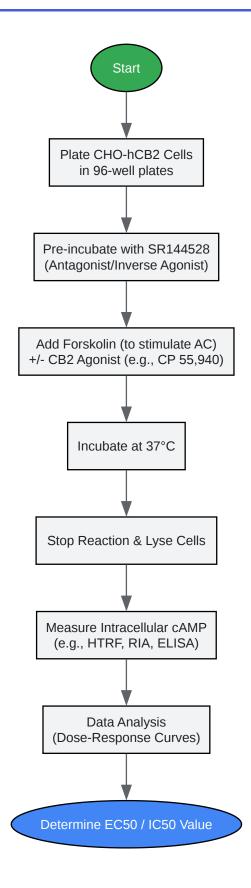




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Caption: Experimental workflow for a radioligand binding assay.





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Caption: Experimental workflow for a cAMP functional assay.



Experimental Protocols CHO-hCB2 Cell Culture and Maintenance

This protocol is a general guideline for maintaining stably transfected CHO cell lines.

- Reagents & Media:
 - Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Penicillin-Streptomycin.[8]
 - Selection Medium: Culture Medium supplemented with a selection antibiotic such as G418 (e.g., 0.5 mg/ml) to maintain expression of the transfected CB2 receptor gene.[8]
 - Cell Freezing Medium: 90% Culture Medium + 10% DMSO.[8]
- Procedure:
 - Culture cells in T75 flasks with Selection Medium in a humidified incubator at 37°C with 5% CO₂.[8]
 - When cells reach 80-90% confluency, passage them. Aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach cells using Trypsin-EDTA.
 - Neutralize trypsin with fresh Culture Medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in fresh Selection Medium and seed into new flasks at the desired density.

Radioligand Binding Assay (Competition)

This protocol is adapted from methodologies used to determine the binding affinity (K_i) of SR144528.[3][5]

- Objective: To determine the K_i of SR144528 by measuring its ability to compete with a known radioligand ([3H]-CP 55,940) for binding to the CB2 receptor in CHO-hCB2 cell membranes.
- Materials:



- CHO-hCB2 cell membranes.
- Binding Buffer: 50 mM Tris-HCl, pH 7.7.[3]
- Radioligand: [3H]-CP 55,940 (at a concentration near its K_d, e.g., 0.2 nM).[5]
- Unlabeled Competitor: SR144528 (serially diluted).
- Non-specific control: High concentration of unlabeled CP 55,940 (e.g., 1 μΜ).[3]
- Whatman GF/C filters, pre-soaked in 0.5% polyethyleneimine.[3]
- Procedure:
 - Prepare CHO-hCB2 cell membranes via cell lysis and centrifugation.
 - In a 96-well plate, add 100 μg of membrane protein per well.[3]
 - Add increasing concentrations of SR144528. For total binding wells, add buffer. For non-specific binding wells, add 1 μM unlabeled CP 55,940.
 - Add [3H]-CP 55,940 to all wells to a final concentration of 0.2 nM.[5]
 - Incubate the plate at 30°C for 60-90 minutes.[3][9]
 - Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester.
 - Wash the filters three times with ice-cold Binding Buffer.[3]
 - Place filters in scintillation vials, add scintillant, and count the radioactivity using a liquid scintillation counter.
 - Analyze the data using non-linear regression to determine the IC_50 of SR144528, and then calculate the K i using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol is used to measure the functional effect of **SR144528** as both an inverse agonist and an antagonist.[1][2]



- Objective: To quantify changes in intracellular cyclic AMP (cAMP) levels in response to SR144528, alone or in the presence of a CB2 agonist.
- Procedure:
 - Seed CHO-hCB2 cells into 96-well plates and grow to near confluency.
 - Wash cells once with warm PBS.[1]
 - For Inverse Agonist Activity:
 - Add increasing concentrations of **SR144528** (e.g., 3x10⁻⁹ to 10⁻⁵ M) and incubate for 15-20 minutes at 37°C.[1]
 - Add a fixed concentration of forskolin (e.g., 3 μM) to all wells to stimulate adenylyl cyclase.[1]
 - Incubate for another 20 minutes at 37°C.[1]
 - For Antagonist Activity:
 - Pre-incubate cells with increasing concentrations of SR144528 for 15-20 minutes.
 - Add a fixed concentration of a CB2 agonist (e.g., CP 55,940) to the wells, followed immediately by forskolin.
 - Incubate for 20 minutes at 37°C.
 - Terminate the reaction by aspirating the medium and adding 1.5 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 4 mM EDTA).[1]
 - Determine the cAMP concentration in the cell lysates using a suitable method, such as a radioimmunoassay (RIA) or a commercial HTRF or ELISA kit.[1][10]
 - Plot the data as a dose-response curve to determine EC_50 (for inverse agonism) or IC_50 (for antagonism).

Mitogen-Activated Protein Kinase (MAPK) Assay



This protocol measures the ability of **SR144528** to block agonist-induced MAPK activation.[1]

- Objective: To determine if SR144528 can antagonize the Gβy-mediated activation of the MAPK pathway following CB2 receptor stimulation.
- Procedure:
 - Grow CHO-hCB2 cells to ~80% confluency.
 - Serum-starve the cells for 24 hours by replacing the growth medium with a medium containing 0.5% FBS.[1]
 - Pre-incubate the cells with various concentrations of **SR144528** for 20 minutes at 37°C.[1]
 - Stimulate the cells with a fixed concentration of a CB2 agonist (e.g., CP 55,940) for a defined period (e.g., 5-10 minutes).
 - Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[1]
 - Clarify the cell lysates by centrifugation.[1]
 - Determine the level of MAPK (e.g., p42/p44 ERK) phosphorylation using a specific antibody-based method such as Western Blotting or a dedicated ELISA kit.
 - Analyze the data to determine the IC_50 of SR144528 for inhibiting agonist-induced MAPK phosphorylation.

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